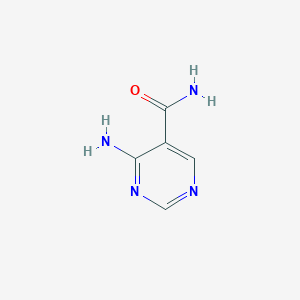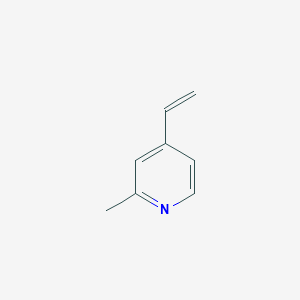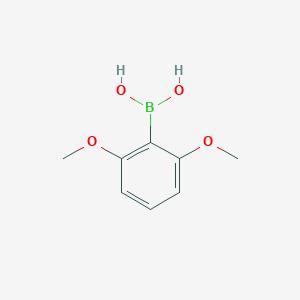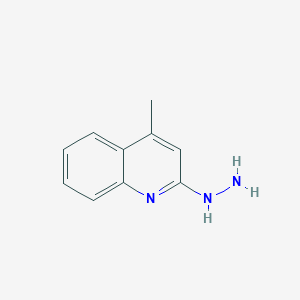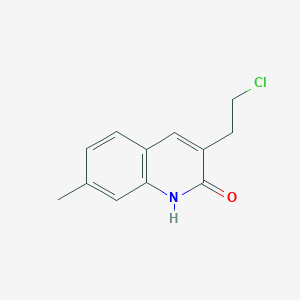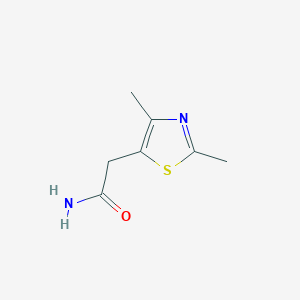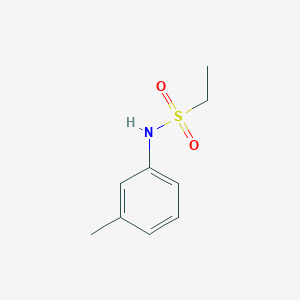
N-(3-methylphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)ethanesulfonamide, also known as MESNA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl compound that is commonly used as a protective agent against the toxic effects of certain chemotherapeutic drugs. MESNA has proven to be a useful tool in the field of cancer research, and it has also been used in other areas of scientific research.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)ethanesulfonamide is not fully understood, but it is believed to work by binding to and neutralizing the toxic metabolites of chemotherapeutic drugs. These metabolites can cause damage to cells and tissues, but the use of this compound helps to prevent this damage from occurring.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species in cells, which can help to prevent oxidative damage. It has also been shown to increase the levels of glutathione, a key antioxidant in the body. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in a number of different disease states.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)ethanesulfonamide has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to use. It has also been shown to be effective in a number of different experimental models. However, there are some limitations to the use of this compound in lab experiments. For example, it may not be effective in all experimental models, and it may have side effects in certain situations.
Future Directions
There are a number of different directions that future research on N-(3-methylphenyl)ethanesulfonamide could take. One area of interest is the development of new and more effective chemotherapeutic drugs that can be used in combination with this compound. Another area of interest is the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is a need for further research into the mechanisms of action of this compound, in order to better understand how it works and how it can be used to treat disease.
Synthesis Methods
N-(3-methylphenyl)ethanesulfonamide is synthesized by reacting 3-methylbenzenesulfonyl chloride with ethanethiol in the presence of a base. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis of this compound is a relatively simple process, and the compound is readily available for use in scientific research.
Scientific Research Applications
N-(3-methylphenyl)ethanesulfonamide has been widely used in scientific research, particularly in the field of cancer research. It is used as a protective agent against the toxic effects of certain chemotherapeutic drugs, such as ifosfamide and cyclophosphamide. These drugs can cause damage to the bladder and other organs, but the use of this compound has been shown to reduce the risk of such damage.
properties
CAS RN |
60901-24-8 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-(3-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
BRPFPNKQXVZICW-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



